Nanangenine C vs. Inactive Nanangenine A: The Critical Role of C-6 Acylation
Nanangenine C demonstrates a clear structure-activity relationship (SAR) based on acylation at the C-6 position. While Nanangenine A, a trihydroxylated drimane lactone, is inactive against B. subtilis [1], Nanangenine C, which features a C-6 hexanoate ester, exhibits potent antibacterial activity (IC50 = 5.7 μg/mL) [1]. This directly demonstrates that the C-6 acylation is not just a structural feature but a critical determinant for antibacterial function within this chemotype.
| Evidence Dimension | Antibacterial activity (B. subtilis) |
|---|---|
| Target Compound Data | IC50 = 5.7 μg/mL |
| Comparator Or Baseline | Nanangenine A: Inactive |
| Quantified Difference | Qualitative shift from inactive to active |
| Conditions | In vitro assay against Bacillus subtilis |
Why This Matters
This identifies Nanangenine C as the minimal active structural motif for antibacterial screening, eliminating procurement of inactive analogs like Nanangenine A for this application.
- [1] Lacey HJ, Gilchrist CLM, Crombie A, Kalaitzis JA, Vuong D, Rutledge PJ, Turner P, Pitt JI, Lacey E, Chooi YH, Piggott AM. Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis. Beilstein J Org Chem. 2019;15:2631-2643. View Source
